The compound was synthesized in a laboratory setting, where its structure was derived from extensive research aimed at identifying effective Hsp90 inhibitors. Hsp90 is a chaperone protein that assists in the proper folding and stabilization of many oncogenic proteins, making it a prominent target for cancer therapy. CPUY201112 belongs to the class of small-molecule inhibitors and is classified as an antineoplastic agent due to its potential use in cancer treatment .
The synthesis of CPUY201112 involves a multi-step process that includes:
The molecular structure of CPUY201112 features a resorcinol core that facilitates its interaction with the ATP-binding site of Hsp90. Key structural characteristics include:
CPUY201112 undergoes several significant reactions within biological systems:
The mechanism through which CPUY201112 exerts its effects includes:
CPUY201112 exhibits several notable physical and chemical properties:
Relevant data on solubility and stability are critical for understanding its potential use in clinical settings.
CPUY201112 has promising applications in cancer research due to its ability to inhibit Hsp90:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4